6-Bromo-4-ethylsulfanyl-quinoline
Description
6-Bromo-4-ethylsulfanyl-quinoline is a quinoline derivative substituted with a bromine atom at position 6 and an ethylsulfanyl group at position 4. The ethylsulfanyl group (–SC₂H₅) introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and biological activity compared to other substituents (e.g., chloro, methyl, or hydroxy groups) .
Properties
Molecular Formula |
C11H10BrNS |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
6-bromo-4-ethylsulfanylquinoline |
InChI |
InChI=1S/C11H10BrNS/c1-2-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,2H2,1H3 |
InChI Key |
RIZZHSOFMHHRQW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects at Position 4
The substituent at position 4 significantly impacts physicochemical and reactivity profiles:
Key Observations :
- Electron Effects: Chloro substituents (e.g., in 6-Bromo-4-chloroquinoline) increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .
- Solubility : Hydroxy and ethoxy groups enhance water solubility compared to hydrophobic ethylsulfanyl or methyl groups .
- Steric Hindrance : Ethylsulfanyl’s bulk may reduce reaction rates in sterically sensitive processes compared to smaller substituents like methyl .
Substituent Effects at Other Positions
Variations at positions 2, 3, and 8 further diversify properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
